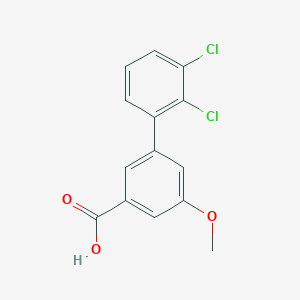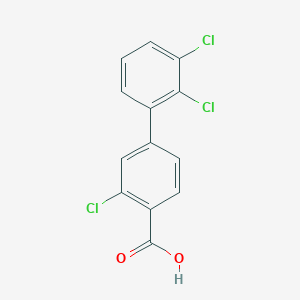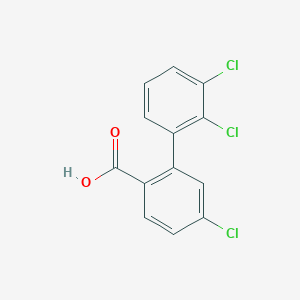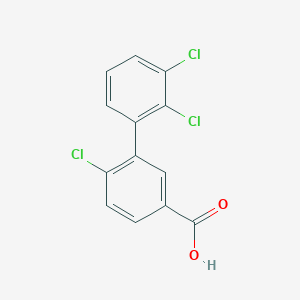
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, is an organic compound with the molecular formula C10H5Cl2F3O2. This compound is a colorless solid with a melting point of 59-60°C and a boiling point of 147-148°C. It is soluble in water and organic solvents, such as ethanol and methanol. This compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the synthesis of other organic compounds. In addition, it is used in pharmaceuticals and as a pesticide.
Mechanism of Action
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, acts as an inhibitor of enzymes. Specifically, it inhibits tyrosinase and dihydrofolate reductase. Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine, an amino acid, to form melanin, a pigment found in skin, hair, and eyes. Dihydrofolate reductase is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an important cofactor in the metabolism of amino acids and nucleic acids.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, has been studied for its potential to inhibit tyrosinase and dihydrofolate reductase. Inhibition of tyrosinase has been shown to reduce the production of melanin, which could potentially have an effect on skin pigmentation. Inhibition of dihydrofolate reductase has been shown to reduce the production of tetrahydrofolate, which could potentially have an effect on the metabolism of amino acids and nucleic acids.
Advantages and Limitations for Lab Experiments
The use of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and organic solvents, making it easy to work with. One potential limitation is that it is a corrosive compound and must be handled with caution.
Future Directions
There are several potential future directions for research involving 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further investigate its potential as an inhibitor of tyrosinase and dihydrofolate reductase. Additionally, it could be studied for its potential to inhibit other enzymes and for its potential to affect other biochemical and physiological processes. It could also be studied for its potential to be used in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, it could be studied for its potential to be used as a catalyst in polymerization reactions.
Synthesis Methods
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, can be synthesized by a method known as the Williamson ether synthesis. In this method, a nucleophilic substitution reaction occurs between an alkyl halide and an alkoxide ion. The reaction proceeds in a two-step process, with the first step being an S N2 reaction and the second step being an S N1 reaction. The reaction produces the desired product, 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as azoles and polymers. Additionally, it has been used as a catalyst in polymerization reactions and in the synthesis of pharmaceuticals and pesticides. It has also been studied for its potential as an inhibitor of enzymes, such as tyrosinase and dihydrofolate reductase.
properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-3-1-2-10(12(11)16)7-4-8(13(20)21)6-9(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCOWPBSWXHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691200 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-12-4 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














